molecular formula C6H12K3O15P3 B13112676 d-Myo-inositol-1,4,5-trisphosphatetripotassiumsalt

d-Myo-inositol-1,4,5-trisphosphatetripotassiumsalt

Cat. No.: B13112676
M. Wt: 534.37 g/mol
InChI Key: MQMSEISCCNPXIL-FWMAINDVSA-K
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Description

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is derived from inositol, a carbohydrate that plays a crucial role in various biological processes. This compound is particularly important in the regulation of intracellular calcium levels, which are vital for numerous cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt typically involves the phosphorylation of myo-inositol. The process begins with the protection of hydroxyl groups on myo-inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the tripotassium salt form .

Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase C are used to hydrolyze phosphatidylinositol 4,5-bisphosphate, resulting in the formation of d-Myo-inositol-1,4,5-trisphosphate, which is then converted to its tripotassium salt form .

Chemical Reactions Analysis

Types of Reactions: d-Myo-inositol-1,4,5-trisphosphatetripotassium salt primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with proteins and other biomolecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol, which play significant roles in cellular signaling pathways .

Scientific Research Applications

d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is extensively used in scientific research due to its role in intracellular signaling. Some of its key applications include:

Mechanism of Action

The primary mechanism of action of d-Myo-inositol-1,4,5-trisphosphatetripotassium salt involves its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R) on the endoplasmic reticulum. Upon binding to IP3R, it triggers the release of calcium ions from intracellular stores into the cytoplasm. This increase in cytoplasmic calcium concentration activates various calcium-dependent signaling pathways, influencing numerous cellular processes such as muscle contraction, secretion, metabolism, and gene expression .

Comparison with Similar Compounds

  • d-Myo-inositol-1,4,5-trisphosphatetrisodium salt
  • d-Myo-inositol-1,3,4,5-tetrakisphosphate
  • d-Myo-inositol-1,2,4,5-tetrakisphosphate

Comparison: While all these compounds are derivatives of inositol and play roles in cellular signaling, d-Myo-inositol-1,4,5-trisphosphatetripotassium salt is unique due to its specific interaction with the IP3 receptor and its role in calcium mobilization. The tripotassium salt form enhances its solubility and stability, making it particularly useful in various experimental and industrial applications .

Properties

Molecular Formula

C6H12K3O15P3

Molecular Weight

534.37 g/mol

IUPAC Name

tripotassium;[(1S,2S,3R,4S,5S,6R)-2,3,6-trihydroxy-4-[hydroxy(oxido)phosphoryl]oxy-5-phosphonooxycyclohexyl] phosphate

InChI

InChI=1S/C6H15O15P3.3K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1-,2+,3+,4-,5-,6-;;;/m0.../s1

InChI Key

MQMSEISCCNPXIL-FWMAINDVSA-K

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)(O)O)OP(=O)(O)[O-])O)O.[K+].[K+].[K+]

Origin of Product

United States

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